Cas no 626-19-7 (Isophthaldehyde)

Isophthaldehyde 化学的及び物理的性質
名前と識別子
-
- Isophthalaldehyde
- 1,3-Benzenedialdehyde
- Isophthalic dicarboxaldehyde
- m-Phthalaldehyde
- Isophtaladehyde
- Benzene-1,3-dicarboxaldehyde
- m-Phthaldialdehyde
- benzene-1,3-dicarbaldehyde
- Isophthaldialdehyde
- 1,3-Benzenedicarboxaldehyde
- Isophthaldehyde
- Isophtaldehydes
- Isophtaldehydes [French]
- 3-Phthalaldehyde
- LU162B2N9X
- IZALUMVGBVKPJD-UHFFFAOYSA-N
- Isophthalaldehyde, 99%
- isophtalaldehyde
- 1,3-diformylbenzene
- PubChem17622
- Isophthalaldehyde, 97%
- Benzene 1,3 dica
-
- MDL: MFCD00003372
- インチ: 1S/C8H6O2/c9-5-7-2-1-3-8(4-7)6-10/h1-6H
- InChIKey: IZALUMVGBVKPJD-UHFFFAOYSA-N
- ほほえんだ: O=C([H])C1C([H])=C([H])C([H])=C(C([H])=O)C=1[H]
- BRN: 1561038
計算された属性
- せいみつぶんしりょう: 134.036779g/mol
- ひょうめんでんか: 0
- XLogP3: 1.2
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 回転可能化学結合数: 2
- どういたいしつりょう: 134.036779g/mol
- 単一同位体質量: 134.036779g/mol
- 水素結合トポロジー分子極性表面積: 34.1Ų
- 重原子数: 10
- 複雑さ: 117
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- Stability Shelf Life: Stable under recommended storage conditions.
- Temperature: Hazardous decomposition products formed under fire conditions - Carbon oxides.
- 色と性状: 微白色粉末
- 密度みつど: 1.1603 (rough estimate)
- ゆうかいてん: 87-88 °C (lit.)
- ふってん: 136°C/13mmHg(lit.)
- フラッシュポイント: 136℃/17mm
- 屈折率: 1.4800 (estimate)
- すいようせい: Slightly soluble in water.
- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 34.14000
- LogP: 1.31160
- かんど: Air Sensitive
- ようかいせい: 水に微溶解する。
Isophthaldehyde セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: S 24/25:肌と目の接触を防ぐ。
- セキュリティの説明: S22-S24/25
- RTECS番号:NT1981000
- セキュリティ用語:S24/25
- ちょぞうじょうけん:Store at room temperature
Isophthaldehyde 税関データ
- 税関コード:2912299000
- 税関データ:
中国税関コード:
2912299000概要:
291229900.他の酸素含有基を有さない他の環状アルデヒド。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、テトラホルムアルデヒドの外観
要約:
291229900。他の酸素官能基を有さない他の環状アルデヒド。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
Isophthaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A106508-10g |
Isophthalaldehyde |
626-19-7 | 98% | 10g |
$6.0 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1038211-250g |
1,3-Benzenedicarboxaldehyde |
626-19-7 | 98% | 250g |
¥208 | 2023-04-13 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15788-25g |
Isophthalaldehyde, 98% |
626-19-7 | 98% | 25g |
¥1648.00 | 2023-03-15 | |
TRC | I821965-50000mg |
Isophthaldehyde |
626-19-7 | 50g |
$98.00 | 2023-05-18 | ||
TRC | I821965-25g |
Isophthaldehyde |
626-19-7 | 25g |
$ 75.00 | 2023-09-07 | ||
eNovation Chemicals LLC | D376322-1kg |
m-Phthalaldehyde |
626-19-7 | 97% | 1kg |
$355 | 2024-05-24 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB06821-500g |
Isophthaldehyde |
626-19-7 | 97% | 500g |
614.00 | 2021-07-09 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0673609723- 500g |
Isophthaldehyde |
626-19-7 | 95%(GC) | 500g |
¥ 882.4 | 2021-05-18 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007029-25g |
Isophthalaldehyde |
626-19-7 | ≥98% | 25g |
¥55.00 | 2024-07-09 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0153-100G |
Isophthalaldehyde |
626-19-7 | >98.0%(GC) | 100g |
¥290.00 | 2024-04-15 |
Isophthaldehyde 関連文献
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Magdalena Barwiolek,Dominika Jankowska,Mateusz Chorobinski,Anna Kaczmarek-K?dziera,Iwona ?akomska,Slawomir Wojtulewski,Tadeusz M. Muzio? RSC Adv. 2021 11 24515
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Joel A. Drewry,Steven Fletcher,Haider Hassan,Patrick T. Gunning Org. Biomol. Chem. 2009 7 5074
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3. Template synthesis of a novel macrobicyclic ligand and the crystal structure of its unique dinuclear copper(I) complexM. Patrick Ngwenya,Arthur E. Martell,Joseph Reibenspies J. Chem. Soc. Chem. Commun. 1990 1207
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4. Intramolecular electron exchange with solvent participation: electron spin resonance study of the radical-anion of benzene-1,3-dicarbaldehyde in propan-2-ol–water mixturesM. Candida B. L. Shohoji,Bernardo J. Herold,Horácio M. Novais,Steen Steenken J. Chem. Soc. Perkin Trans. 2 1986 1465
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5. Copper monooxygenase models. Aromatic hydroxylation by a dinuclear copper(I) complex containing methionine sulfur ligandsGloria Alzuet,Luigi Casella,Maria Laura Villa,Oliviero Carugo,Michele Gullotti J. Chem. Soc. Dalton Trans. 1997 4789
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Sandhya Singh,Ross W. Hogue,Humphrey L. C. Feltham,Sally Brooker Dalton Trans. 2019 48 15435
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Felix Amrhein,Jan Lippe,Monika Mazik Org. Biomol. Chem. 2016 14 10648
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Xi-Hui Yu,Xiao-Qiao Hong,Wen-Hua Chen Org. Biomol. Chem. 2019 17 1558
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9. Intramolecular electron exchange with solvent participation: electron spin resonance study of the radical-anion of benzene-1,3-dicarbaldehyde in propan-2-ol–water mixturesM. Candida B. L. Shohoji,Bernardo J. Herold,Horácio M. Novais,Steen Steenken J. Chem. Soc. Perkin Trans. 2 1986 1465
-
Martin Christlieb,Harriet S. R. Struthers,Paul D. Bonnitcha,Andrew R. Cowley,Jonathan R. Dilworth Dalton Trans. 2007 5043
Isophthaldehydeに関する追加情報
Isophthalaldehyde: A Comprehensive Overview
Isophthalaldehyde, also known by its CAS number 626-19-7, is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound, with the molecular formula C8H6O, is a derivative of isophthalic acid and exhibits unique chemical properties that make it valuable in both academic research and industrial applications. In this article, we will delve into the structural characteristics, synthesis methods, applications, and recent advancements related to isophthalaldehyde.
The molecular structure of isophthalaldehyde consists of two aldehyde groups attached to a benzene ring at the 1,4 positions. This arrangement imparts the compound with reactivity that is highly desirable in organic synthesis. The compound's ability to undergo various condensation reactions has made it a key intermediate in the production of advanced materials such as polyesters, polyamides, and other high-performance polymers. Recent studies have highlighted its potential in the development of bio-based materials, aligning with the growing demand for sustainable chemistry solutions.
One of the most notable applications of isophthalaldehyde is in the synthesis of polyurethanes. Its reactivity with diols and diamines enables the formation of high-strength polymers that are widely used in automotive components, construction materials, and electronic encapsulants. Moreover, isophthalaldehyde has been explored as a precursor for producing carbon nanotubes and graphene oxide derivatives, which are critical components in next-generation electronics and energy storage systems.
Recent research has focused on optimizing the synthesis of isophthalaldehyde to enhance yield and reduce environmental impact. Traditional methods involve the oxidation of isophthalic acid or related compounds, but innovative approaches leveraging catalytic systems have shown promise. For instance, the use of transition metal catalysts has significantly improved reaction efficiency while minimizing byproduct formation. These advancements not only contribute to cost-effective production but also support the broader goal of sustainable chemical manufacturing.
In addition to its industrial applications, isophthalaldehyde has found niche uses in pharmaceuticals and agrochemicals. Its ability to form stable complexes with metal ions makes it a valuable reagent in drug delivery systems and catalytic processes. Recent studies have explored its role in creating biodegradable polymers for medical implants, showcasing its potential in biomedical engineering.
The growing interest in isophthalaldehyde is further evidenced by its inclusion in numerous research papers and patent filings. Scientists are continuously exploring new reaction pathways and functionalization strategies to unlock its full potential. For example, researchers have recently demonstrated the use of isophthalaldehyde in click chemistry reactions, enabling rapid assembly of complex molecules with high precision.
In conclusion, isophthalaldehyde (CAS No: 626-19-7) stands as a testament to the ingenuity of modern chemistry. Its unique properties, coupled with ongoing innovations in synthesis and application development, ensure that this compound will remain a cornerstone in both academic research and industrial practices for years to come.

